Cas no 18814-50-1 (Boc-Ala-D-Glu-NH2)

Boc-Ala-D-Glu-NH2 is a protected dipeptide derivative featuring Boc (tert-butoxycarbonyl) protection on the N-terminus and an amidated C-terminus. This compound is widely utilized in peptide synthesis due to its stability and compatibility with standard solid-phase and solution-phase methodologies. The Boc group facilitates selective deprotection under mild acidic conditions, while the D-Glu configuration offers versatility in designing chiral peptides. Its amide functionality enhances solubility and reduces undesired side reactions during coupling steps. This dipeptide is particularly valuable in pharmaceutical research, where precise control over stereochemistry and functional group manipulation is critical. It serves as a reliable intermediate for constructing complex peptide structures with high purity and yield.
Boc-Ala-D-Glu-NH2 structure
Boc-Ala-D-Glu-NH2 structure
Product Name:Boc-Ala-D-Glu-NH2
CAS No:18814-50-1
MF:C13H23N3O6
MW:317.338223695755
MDL:MFCD00078952
CID:123192
PubChem ID:7020895
Update Time:2025-06-13

Boc-Ala-D-Glu-NH2 Chemical and Physical Properties

Names and Identifiers

    • D-a-Glutamine,N2-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]- (9CI)
    • 5-amino-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxopentanoic acid
    • Boc-Ala-D-Glu-NH?
    • Boc-Ala-D-Glu-NH2
    • Boc-Ala-D-Glu-NH2, Boc-Ala-D-Isogln-OH
    • BOC-ALA-D-ISOGLUTAMINE,
    • Boc-L-Ala-D-iGln-OH
    • Glutaramicacid,4-[2-(carboxyamino)propionamido]-,4-tert-butyl ester,D-(8CI)
    • N-tert-Butoxycarbonyl-L-alanyl-D-isoglutamine
    • t-butyloxycarbonyl-L-alanyl-D-isoglutamine
    • tert-butoxycarbonyl-L-alanyl-D-isoglutamine
    • tert-butyloxycarbonylalanyl-D-isoglutamine
    • tert-butyoxycarbonyl-L-alanyl-D-isoglutamine
    • Boc-Ala-D-Glu-NH
    • BOC-ALA-D-ISOGLN-OH
    • BOC-ALA-D-ISOGLUTAMINE
    • 18814-50-1
    • (4R)-5-amino-4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxopentanoic acid
    • (R)-5-amino-4-((S)-2-(tert-butoxycarbonylamino)propanamido)-5-oxopentanoic acid
    • D-alpha-Glutamine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-
    • MFCD00078952
    • SCHEMBL9224622
    • MDL: MFCD00078952
    • Inchi: 1S/C13H23N3O6/c1-7(15-12(21)22-13(2,3)4)11(20)16-8(10(14)19)5-6-9(17)18/h7-8H,5-6H2,1-4H3,(H2,14,19)(H,15,21)(H,16,20)(H,17,18)/t7-,8+/m0/s1
    • InChI Key: HQRBWYFVNGVLSK-JGVFFNPUSA-N
    • SMILES: O(C(N[C@@H](C)C(N[C@@H](C(N)=O)CCC(=O)O)=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 317.15900
  • Monoisotopic Mass: 317.15868546g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 11
  • Complexity: 444
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 148Ų

Experimental Properties

  • PSA: 147.82000
  • LogP: 1.21660

Boc-Ala-D-Glu-NH2 Security Information

  • Storage Condition:-15°C

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Boc-Ala-D-Glu-NH2 Suppliers

Amadis Chemical Company Limited
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(CAS:18814-50-1)Boc-Ala-D-Glu-NH2
Order Number:A1178105
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:38
Price ($):497.0
Email:sales@amadischem.com

Additional information on Boc-Ala-D-Glu-NH2

Comprehensive Overview of Boc-Ala-D-Glu-NH2 (CAS No. 18814-50-1): Properties, Applications, and Research Insights

Boc-Ala-D-Glu-NH2, a protected dipeptide derivative with the CAS number 18814-50-1, is a critical building block in peptide synthesis and pharmaceutical research. This compound features a Boc (tert-butoxycarbonyl) protecting group, an L-alanine (Ala) residue, and a D-glutamic acid (D-Glu) moiety with a terminal amide (-NH2). Its unique stereochemistry and functional groups make it invaluable for designing peptide-based therapeutics, enzyme inhibitors, and drug delivery systems.

The growing demand for custom peptide synthesis and bioconjugation has elevated the importance of Boc-Ala-D-Glu-NH2 in modern research. Scientists frequently search for "Boc-protected peptides" or "D-amino acid applications," reflecting its relevance in developing stable peptide analogs resistant to enzymatic degradation. Its CAS 18814-50-1 is often queried in databases like PubChem or Reaxys for structural validation.

In drug discovery, Boc-Ala-D-Glu-NH2 serves as a precursor for GPCR-targeted peptides and immune modulators. Recent studies highlight its role in creating PD-1/PD-L1 inhibitors, a hot topic in oncology research. The compound’s D-configuration enhances metabolic stability, addressing a key challenge in peptide-based therapeutics—a frequent discussion point in "peptide half-life improvement" forums.

From a synthetic perspective, Boc-Ala-D-Glu-NH2 is favored for its compatibility with solid-phase peptide synthesis (SPPS) and Fmoc/tBu strategies. Researchers optimizing "peptide coupling efficiency" often explore its use due to the Boc group’s acid-labile nature, which allows selective deprotection without affecting other functional groups. This aligns with trends toward "green chemistry in peptide synthesis," reducing waste and improving yields.

The compound’s physicochemical properties—such as its water solubility and melting point (typically >200°C)—are frequently analyzed in "peptide formulation stability" studies. Its molecular weight (288.3 g/mol) and chiral purity are critical for QC protocols, making CAS 18814-50-1 a benchmark in analytical method development.

Emerging applications include its use in nanocarrier systems for targeted drug delivery, leveraging the D-Glu-NH2 moiety’s affinity for specific transporters. This connects to trending searches like "peptide-drug conjugates (PDCs)" and "BBB penetration enhancers," highlighting its potential in neurodegenerative disease research.

In conclusion, Boc-Ala-D-Glu-NH2 (18814-50-1) bridges fundamental peptide chemistry and cutting-edge therapeutic innovation. Its versatility in structure-activity relationship (SAR) studies and alignment with AI-driven drug design trends ensures its continued prominence in scientific literature and industrial R&D pipelines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:18814-50-1)Boc-Ala-D-Glu-NH2
A1178105
Purity:99%
Quantity:1g
Price ($):497.0
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